molecular formula C10H8BrNO2 B14808167 7-Bromo-5-methoxyindole-3-carboxaldehyde

7-Bromo-5-methoxyindole-3-carboxaldehyde

Cat. No.: B14808167
M. Wt: 254.08 g/mol
InChI Key: RADPCIYTUFTUBH-UHFFFAOYSA-N
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Description

7-Bromo-5-methoxyindole-3-carboxaldehyde is a halogenated indole derivative characterized by a bromine atom at position 7, a methoxy group at position 5, and a formyl group at position 3. The bromine and methoxy substituents confer unique electronic and steric properties, influencing reactivity, solubility, and biological activity.

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

7-bromo-5-methoxy-1H-indole-3-carbaldehyde

InChI

InChI=1S/C10H8BrNO2/c1-14-7-2-8-6(5-13)4-12-10(8)9(11)3-7/h2-5,12H,1H3

InChI Key

RADPCIYTUFTUBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)Br)NC=C2C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-methoxyindole-3-carboxaldehyde typically involves the bromination of 5-methoxyindole-3-carboxaldehyde. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 7th position . The reaction is usually performed in a solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of 7-Bromo-5-methoxyindole-3-carboxaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-methoxyindole-3-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Bromo-5-methoxyindole-3-carboxaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-5-methoxyindole-3-carboxaldehyde involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity or block receptor binding, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their substitution patterns:

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key References
7-Bromo-5-methoxyindole-3-carboxaldehyde Br (7), OMe (5), CHO (3) C₁₀H₈BrNO₂ 270.08 Not explicitly listed
5-Bromoindole-3-carboxaldehyde Br (5), CHO (3) C₉H₆BrNO 224.05 877-03-2
5-Bromo-7-methylindole-3-carboxaldehyde Br (5), CH₃ (7), CHO (3) C₁₀H₈BrNO 238.08 16076-86-1
5-Methoxyindole-3-carboxaldehyde OMe (5), CHO (3) C₁₀H₉NO₂ 175.18 Not explicitly listed

Electronic and Steric Effects

  • 7-Bromo-5-methoxyindole-3-carboxaldehyde :

    • The bromine (electron-withdrawing) at position 7 reduces electron density at the indole ring, while the methoxy group (electron-donating) at position 5 creates a polar environment. This combination enhances stability in electrophilic reactions and may influence fluorescence properties .
    • The steric bulk of the methoxy group at position 5 may hinder interactions at the indole nitrogen, affecting binding to biological targets.
  • 5-Bromoindole-3-carboxaldehyde :

    • Bromine at position 5 increases electrophilicity at the formyl group, making it more reactive in condensation reactions (e.g., thiosemicarbazone formation) .
    • Lacks the methoxy group, resulting in lower solubility in polar solvents compared to the 5-methoxy analog .
  • 5-Bromo-7-methylindole-3-carboxaldehyde :

    • The methyl group at position 7 is less electronegative than bromine, leading to reduced electron-withdrawing effects. This compound is more lipophilic, favoring membrane permeability in biological assays .

Physicochemical Properties

Property 7-Bromo-5-methoxyindole-3-carboxaldehyde 5-Bromoindole-3-carboxaldehyde 5-Bromo-7-methylindole-3-carboxaldehyde
Melting Point Not reported 195–200°C (decomposes) Not reported
Solubility (Polar solvents) Moderate (due to OMe) Low Low (methyl increases lipophilicity)
UV-Vis λₘₐₓ ~290 nm (estimated) 280 nm ~275 nm

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